molecular formula C23H26N2O4S B2366575 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 866895-25-2

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No. B2366575
CAS RN: 866895-25-2
M. Wt: 426.53
InChI Key: HIWLFGJIGPDWNK-UHFFFAOYSA-N
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Description

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as MSQ, is a quinoline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antibacterial Properties

A study on a similar quinoline compound, 2-sulfonylquinolone, revealed its key role in the synthesis of a broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

Fluorescence and Quantum Chemical Investigations

Quinoline derivatives have been synthesized and characterized for their crystal structures and fluorescence properties, as demonstrated in a study involving the synthesis of multiple substituted quinolines starting from eugenol (Le et al., 2020).

Green Synthesis with Antibacterial Activity

Quinoxaline sulfonamides, synthesized from quinoxaline derivatives like 2-(4-methoxyphenyl)-quinoxaline, have shown promise as antibacterial agents against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Antitumor Activity

Quinoline derivatives, particularly those with certain side chains, have demonstrated DNA intercalative properties and antitumor activity, as highlighted in two studies focusing on fused tetracyclic quinolines (Yamato et al., 1989) (Yamato et al., 1990).

Chloride-Sensitive Fluorescent Indicators

The quinoline derivative SPQ and its analogs have been synthesized and characterized for their chloride-sensitive fluorescence properties, useful in biological applications (Krapf et al., 1988).

Zinc(II)-Specific Fluorescing Agents

Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, have been synthesized from a similar quinoline derivative, demonstrating potential in the study of biological zinc(II) (Mahadevan et al., 1996).

PDGF Receptor Tyrosine Kinase Inhibitors

Research on 3-substituted quinoline derivatives, including some with methoxy groups, has shown potent inhibition of PDGF receptor tyrosine kinase activity, important in the study of cell signaling and cancer (Maguire et al., 1994).

Novel Stable Fluorophore in Aqueous Media

6-Methoxy-4-quinolone, a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, has been synthesized and explored for biomedical analysis (Hirano et al., 2004).

properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-16-5-4-12-25(15-16)23-20-13-18(29-3)8-11-21(20)24-14-22(23)30(26,27)19-9-6-17(28-2)7-10-19/h6-11,13-14,16H,4-5,12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWLFGJIGPDWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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